1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
Description
Properties
CAS No. |
654650-50-7 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14ClN3/c1-11-15-10-19-16-8-3-2-7-14(16)17(15)21(20-11)13-6-4-5-12(18)9-13/h2-9,19H,10H2,1H3 |
InChI Key |
SXBDFBFNXOXELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
KI-Promoted Cyclization of 2-(1H-Pyrazol-5-yl)anilines
A pivotal method involves the KI-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromide derivatives. This approach, validated by Wang et al., leverages benzyl bromide as a C1 synthon to construct the pyrazolo[4,3-c]quinoline core. For the target compound, 3-chlorophenyl-substituted aniline intermediates are condensed with 3-methylpyrazole precursors under refluxing acetonitrile. The reaction proceeds via nucleophilic substitution at the benzyl carbon, followed by intramolecular cyclization (Figure 1). Yields range from 55–72%, contingent on the electronic effects of substituents.
Key conditions :
- Solvent: Acetonitrile
- Catalyst: KI (20 mol%)
- Temperature: 80°C
- Reaction time: 12–18 hours
Multicomponent Reactions (MCRs)
Three-Component Reactions with Arylglyoxals
Marjani et al. developed a one-pot MCR using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds. For the 3-chlorophenyl variant, phenylglyoxal monohydrate reacts with 3-methyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine and dimedone in aqueous tetrapropylammonium bromide (TPABr). The sequence involves Knoevenagel condensation, Michael addition, and oxidative dearomatization, yielding the dihydroquinoline framework (Scheme 2).
Optimized parameters :
- Catalyst: TPABr (15 mol%)
- Solvent: H2O
- Temperature: 80°C
- Yield: 68–84%
Substitution Reactions on Preformed Pyrazoloquinoline Cores
Nucleophilic Aromatic Substitution
Functionalization of 4-chloro-1H-pyrazolo[4,3-c]quinoline derivatives with 3-chloroaniline represents a direct route. As demonstrated by Hayes et al., the chlorine at position 4 undergoes displacement under mild basic conditions (K2CO3, DMF, 60°C), introducing the 3-chlorophenyl group. Subsequent methylation at position 3 is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl3.
Critical steps :
- Selective substitution at C4 avoids ring-opening side reactions.
- Methylation requires strict anhydrous conditions to prevent hydrolysis.
Cross-Coupling Approaches
Suzuki-Miyaura Arylation
Palladium-catalyzed cross-coupling enables the introduction of aryl groups at specific positions. For instance, 6,8-dibromo-1H-pyrazolo[4,3-c]quinoline reacts with 3-chlorophenylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O). This method offers regioselectivity, with the 3-methyl group introduced earlier via alkylation of a pyrazole intermediate.
Advantages :
- High functional group tolerance.
- Yields: 75–88% after optimization.
Catalytic Methods and Green Chemistry
L-Proline-Catalyzed Annulation
A solvent-free approach employs L-proline (20 mol%) to catalyze the cyclocondensation of 3-chlorophenylhydrazine, ethyl acetoacetate, and 2-aminobenzaldehyde. This method aligns with green chemistry principles, eliminating toxic solvents and reducing purification steps.
Performance metrics :
- Yield: 70%
- Reaction time: 6 hours
- Purity: >95% (HPLC)
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
During KI-mediated cyclization, competing N-alkylation may occur if the benzyl bromide is sterically hindered. Quenching with aqueous NH4Cl minimizes byproducts like N-benzylated intermediates.
Oxidative Byproducts in MCRs
The TPABr system occasionally generates over-oxidized quinoline derivatives. Adding ascorbic acid (1 equiv.) suppresses this, enhancing dihydroquinoline selectivity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with quinoline precursors. The synthesis typically involves:
- Reagents : Pyrazole derivatives, chlorobenzene, and appropriate catalysts.
- Conditions : Reactions are usually conducted under controlled temperatures with solvents such as ethanol or acetonitrile.
The molecular formula of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 234.69 g/mol.
Anticancer Properties
Research has demonstrated that 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including:
- Breast Cancer : In vitro studies have indicated that the compound can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis.
- Leukemia : It has also shown promise in inhibiting cell growth in leukemia cell lines such as K562 and HL-60.
The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship indicates that modifications to the pyrazoloquinoline core may enhance its antimicrobial efficacy .
Case Study: Anticancer Activity Evaluation
A study published in Molecules assessed the anticancer potential of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline through in vitro assays. The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 20 | Cell cycle arrest |
| K562 | 18 | Inhibition of proliferation |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .
Case Study: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline was tested against a panel of microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The study concluded that while the compound shows potential as an antimicrobial agent, further optimization is needed to improve its efficacy .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[4,3-c]quinoline derivatives vary in substituents on the aryl group (position 1) and the pyrazole/quinoline nuclei. Key analogues include:
Structure-Activity Relationships (SAR)
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may improve metabolic stability compared to 4-chlorophenyl analogues (e.g., 1-(4-ClPh)-derivatives) due to reduced steric hindrance .
- Amino Groups: 3-Amino substitution (e.g., 2i, 2m) enhances anti-inflammatory activity by facilitating hydrogen bonding with iNOS/COX-2 active sites .
Physicochemical Properties
- Solubility: 3-Chlorophenyl derivatives exhibit moderate aqueous solubility, whereas 4-hydroxyphenylamino analogues (e.g., 2i) show improved solubility due to polar substituents .
- Thermal Stability: Pyrazolo[4,3-c]quinolines generally have melting points >150°C (e.g., 9b: mp 147–148°C), indicating robust thermal stability .
Biological Activity
1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNO
- CAS Number : 90-31-3
The structure features a pyrazoloquinoline core, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The findings revealed that certain derivatives demonstrated potent inhibition of NO production, comparable to established anti-inflammatory agents such as 1400 W. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
2. Anticancer Properties
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | A549 | 0.39 | Inhibition of cell proliferation |
| 2b | HT-29 | 1.00 | Induction of apoptosis |
| 2c | U87MG | 0.75 | Cell cycle arrest |
Case Study 1: Inhibition of NO Production
In a controlled study, compound 2a was tested for its ability to inhibit LPS-induced NO production in RAW 264.7 cells. The results showed an IC50 value of 0.39 µM, indicating potent anti-inflammatory activity; however, it also exhibited high cytotoxicity at higher concentrations .
Case Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects against multiple cancer cell lines. Compound 4g demonstrated selective toxicity against hematological tumors with an IC50 value exceeding 25 µM in normal Vero cells, suggesting a favorable therapeutic index .
The biological activities of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline are attributed to several mechanisms:
- Inhibition of iNOS and COX-2 : Reducing the expression levels of these enzymes diminishes inflammation-related pathways.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Compounds interfere with cell cycle progression, particularly at the G1/S checkpoint.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
